molecular formula C7H8ClIN2 B11774304 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine

Cat. No.: B11774304
M. Wt: 282.51 g/mol
InChI Key: LAFNAOQUPAHGCG-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 4,6-dimethylpyridin-2-amine, followed by selective iodination and chlorination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different halogens or functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms and amine group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
  • 3-Chloro-4,6-dimethylpyridin-2-amine
  • 4-Chloro-5-iodo-6-methylpyridin-2-amine

Uniqueness

3-Chloro-5-iodo-4,6-dimethylpyridin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile modifications and functionalization, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

3-chloro-5-iodo-4,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8ClIN2/c1-3-5(8)7(10)11-4(2)6(3)9/h1-2H3,(H2,10,11)

InChI Key

LAFNAOQUPAHGCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1I)C)N)Cl

Origin of Product

United States

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